4-(4-Methoxyphenyl)furan-2-boronic acid
Description
Properties
IUPAC Name |
[4-(4-methoxyphenyl)furan-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRTRRKZHFANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Borylation Sequences
Halogenation at specific positions of the furan ring followed by boron group introduction forms the foundation of many routes. Patent CN107987096B demonstrates a regioselective bromination strategy using N-bromosuccinimide (NBS) and BF₃ catalysts to install bromine at the furan’s 4-position. Subsequent lithium-halogen exchange with ClB(NiPr₂)₂ or analogous haloboron reagents enables boronic acid pinacol ester formation. For 4-(4-methoxyphenyl)furan-2-boronic acid, this approach could involve:
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Furfural Protection : Reacting furfural with tetrahydropyrrole and perchloric acid to form 2-methylene-1-pyrrolidine perchlorate, shielding the aldehyde during subsequent steps.
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NBS Bromination : Introducing bromine at the 4-position using NBS (1–1.5 equiv) and BF₃·THF (0.05–0.15 equiv) at 80–120°C.
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Boronation : Treating 4-bromo-2-methylene-pyrrolidine perchlorate with metallic lithium (2–2.2 equiv) and ClB(NiPr₂)₂ (1–1.1 equiv) to install the boronic acid group.
This method avoids column chromatography and ultralow-temperature steps, making it industrially viable.
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
The 4-methoxyphenyl group is typically introduced via palladium-catalyzed cross-coupling. The Royal Society of Chemistry’s supplementary data highlights optimized conditions for analogous Suzuki reactions:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ (0.03 equiv) | 67–98 |
| Ligand | PCy₃·HBF₄ (0.12 equiv) | — |
| Base | K₂CO₃ (2.5 equiv) | — |
| Additive | H₃BO₃ (2.0 equiv) | — |
| Temperature | 65°C | — |
| Time | 15 h | — |
Applying these conditions to 4-bromofuran-2-boronic acid pinacol ester and 4-methoxyphenylboronic acid would yield the target compound after deprotection.
Protective Group Dynamics and Aldehyde Management
Acetal Protection of Aldehydes
Patent CA2442252A1 emphasizes the necessity of protecting furfural’s aldehyde group during boronation to prevent side reactions. Diethyl acetal protection (using triethyl orthoformate) achieves >98% yield, with subsequent acidic hydrolysis (HCl/H₂O) restoring the aldehyde post-borylation. For this compound, this ensures the boronic acid remains intact during Suzuki coupling.
Pinacol Ester Stabilization
Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Patent CN107987096B stabilizes the intermediate as a pinacol ester, which is hydrolyzed to the free boronic acid using sodium bicarbonate. This step requires precise stoichiometry (pinacol:haloboron reagent = 1:0.95–1) to avoid acetal formation with the aldehyde.
Industrial Scalability and Waste Reduction
Solvent and Catalyst Recovery
The CN107987096B route uses tetrahydrofuran (THF) as a solvent, which is recoverable via distillation. BF₃·THF catalysts are similarly recyclable, reducing costs.
Byproduct Mitigation
Conventional methods generate aluminum-containing wastewater from AlCl₃ usage. The patented approach eliminates AlCl₃, substituting it with BF₃·THF, which produces less hazardous waste.
Comparative Analysis of Synthetic Routes
Reaction Optimization and Troubleshooting
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxyphenyl)furan-2-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction is widely used for forming carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts, phenylboronic acid, 4-bromo-2-methoxyphenylfurane.
Conditions: Aprotic solvents (e.g., DMF, toluene), mild temperatures.
Major Products: The major product of the Suzuki-Miyaura reaction involving this compound is typically a biaryl compound, which is formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
Synthesis of Bioactive Molecules
One of the primary applications of 4-(4-Methoxyphenyl)furan-2-boronic acid is in the synthesis of α-hydroxyketones through Passerini-type reactions. In these reactions, the compound reacts with isocyanides and aldehydes to produce α-hydroxyketone derivatives efficiently. For instance, when combined with tert-butyl isocyanide and various aldehydes, it yielded products with isolated yields ranging from 60% to 90% . This method simplifies the synthesis of complex molecules and facilitates the discovery of new bioactive compounds.
Multicomponent Reactions (MCRs)
The compound is also utilized in MCRs, which allow for the rapid assembly of diverse molecular scaffolds. The Passerini-type reaction involving this compound has shown promising results in synthesizing drug analogs from existing pharmaceuticals such as Epiandrosterone and Clofibrate, yielding moderate amounts of new derivatives . This highlights its potential in medicinal chemistry for generating libraries of compounds for biological testing.
Cross-Coupling Reactions
Cross-coupling reactions are another significant area where this compound is applied. It has been used effectively in Suzuki coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals. For example, it was employed to synthesize triarylated thiazoles using a semi-one-pot protocol that improved yields significantly compared to traditional methods . The ability to couple with various aryl groups enhances its utility in synthesizing complex organic molecules.
Medicinal Chemistry Applications
In medicinal chemistry, boronic acids, including this compound, have been recognized for their biological activities, including anticancer and antibacterial properties. Research indicates that modifications of boronic acids can lead to compounds with enhanced pharmacological profiles . The incorporation of this boronic acid into drug design may facilitate the development of new therapeutic agents.
Analytical Applications
Beyond synthetic chemistry, this compound has applications in analytical chemistry as well. Its ability to form reversible covalent bonds with diols makes it useful for sensor development and biomolecular detection systems . This property can be leveraged for creating selective sensors for detecting sugars or other relevant biomolecules.
Data Table: Summary of Applications
| Application Area | Description | Yield/Outcome |
|---|---|---|
| Synthesis of Bioactive Molecules | Used in Passerini-type reactions to create α-hydroxyketones | 60% - 90% yields |
| Multicomponent Reactions | Facilitates rapid assembly of diverse scaffolds | Moderate yields |
| Cross-Coupling Reactions | Employed in Suzuki coupling for biaryl synthesis | Improved yields |
| Medicinal Chemistry | Potential for developing new therapeutic agents | Enhanced activities |
| Analytical Applications | Useful for sensor development due to reversible bonding with diols | Selective detection |
Mechanism of Action
The primary mechanism of action for 4-(4-Methoxyphenyl)furan-2-boronic acid involves its role in the Suzuki-Miyaura cross-coupling reaction. This reaction proceeds through a series of steps:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Carboxyphenylboronic acid
Comparison: 4-(4-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a methoxy group, which can influence its reactivity and the types of products formed in reactions. Compared to other boronic acids, it offers distinct advantages in terms of forming specific biaryl compounds and its potential biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)furan-2-boronic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where boronic acids react with halide-containing aromatic systems. A typical approach involves reacting furan-2-boronic acid derivatives with 4-methoxyphenyl halides using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF/water under inert conditions . To optimize purity, chromatographic techniques (e.g., silica gel chromatography) or recrystallization in polar aprotic solvents (e.g., DMSO/ethanol mixtures) are recommended. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Methodology :
- Experimental : Use H/C NMR to confirm the aromatic methoxy group (δ ~3.8 ppm for OCH₃) and boronic acid protons (δ ~6-8 ppm, broad). IR spectroscopy can identify B-O bonds (~1340 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) .
- Computational : Density Functional Theory (DFT) studies (e.g., using Spartan’14 or Gaussian) predict molecular geometry, electrostatic potential surfaces, and vibrational spectra. Compare calculated vs. experimental IR/NMR data to validate structural assignments .
Q. How does this compound interact with carbohydrates in biochemical assays?
- Methodology : The boronic acid group forms reversible covalent bonds with diols in carbohydrates (e.g., glucose, ribose). Design binding assays using fluorescence quenching, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR). For example, monitor fluorescence changes when the compound binds to a carbohydrate-functionalized gold nanoparticle .
Advanced Research Questions
Q. What strategies mitigate competing side reactions in Suzuki-Miyaura coupling involving this compound?
- Methodology : Side reactions (e.g., protodeboronation, homocoupling) can be minimized by:
- Using anhydrous, degassed solvents to prevent boronic acid oxidation.
- Adding ligands (e.g., SPhos) to stabilize Pd catalysts and improve regioselectivity.
- Optimizing temperature (60–80°C) and base (e.g., K₂CO₃ vs. CsF) to balance reaction rate and stability .
Q. How can DFT simulations resolve contradictions between experimental and theoretical spectral data for this compound?
- Methodology : Discrepancies in vibrational or NMR spectra often arise from solvent effects or crystal packing. Perform solvent-phase DFT calculations (e.g., PCM model for DMSO) and compare with experimental data. If inconsistencies persist, consider X-ray crystallography to validate the solid-state structure and reassess computational parameters (e.g., basis sets like 6-311+G(d,p)) .
Q. What are the mechanistic implications of substituent effects on the furan ring’s electronic properties?
- Methodology : Use Hammett σ constants or Natural Bond Orbital (NBO) analysis to quantify electron-withdrawing/donating effects of the methoxyphenyl group. Electrochemical methods (e.g., cyclic voltammetry) can measure redox potentials, while UV-Vis spectroscopy tracks charge-transfer transitions. Correlate findings with catalytic activity in cross-coupling reactions .
Safety and Handling Considerations
Q. What are critical safety protocols for handling this compound in laboratory settings?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- In case of spills, neutralize with a 5% sodium bicarbonate solution and adsorb with inert material (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
